

Structure-Activity Relationship of Tetrahydro-2H-Pyran Containing Compounds: A Technical Guide

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Compound of Interest

Compound Name: 3-Quinolinecarboxamide, 6-(6-(methoxymethyl)-3-pyridinyl)-4-(((1S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)amino)-

Cat. No.: B605725

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The tetrahydro-2H-pyran (THP) scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of THP-containing compounds across various therapeutic areas, including oncology, virology, and bacteriology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are presented to support researchers in the field of drug discovery and development.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various classes of tetrahydro-2H-pyran containing compounds, highlighting the impact of structural modifications on their biological activity.

Table 1: Tetrahydro-2H-pyran (THP) Derivatives as ALK5 Inhibitors

Compound ID	R1	R2	IC50 (nM) vs. ALK5 Autophosphorylation	IC50 (nM) vs. NIH3T3 Cell Activity	Reference
8h	4-pyridyl	2-fluoro-5-(trifluoromethyl)phenyl	25	74.6	[1]
Lead Cmpd.	4-pyridyl	Phenyl	>1000	>10000	[1]
Analog 1	4-pyridyl	2-fluorophenyl	150	800	[1]
Analog 2	4-pyridyl	2,5-difluorophenyl	80	450	[1]

This table showcases the development of potent ALK5 inhibitors based on a 4-(pyridin-4-oxo)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold. The data indicates that substitution on the terminal phenyl ring (R2) significantly influences inhibitory activity, with the 2-fluoro-5-(trifluoromethyl)phenyl group in compound 8h providing the highest potency.

Table 2: 2H-Pyran-2-one Derivatives as HIV-1 Reverse Transcriptase Inhibitors and Anticancer Agents

Compound ID	R Group	EC50 (μM) vs. HIV-1 in CEM cells	IC50 (μM) vs. L1210 Murine Leukemia	IC50 (μM) vs. HeLa Cervix Carcinoma	Reference
6	4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl	25-50	-	-	[2]
21	6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)	>100	0.95	2.9	[2]

This table presents data for 2H-pyran-2-one derivatives. While compound 6 showed moderate anti-HIV-1 activity, it also exhibited cytostatic effects. In contrast, compound 21 was inactive against HIV-1 but demonstrated potent anticancer activity against murine leukemia and HeLa carcinoma cell lines, highlighting a shift in the therapeutic application based on structural modifications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of THP-containing compounds.

ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the inhibition of Activin-like kinase 5 (ALK5) activity by test compounds using a luminescent ADP detection assay.

Materials:

- Recombinant human ALK5 enzyme
- Myelin Basic Protein (MBP) as a substrate

- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds (solubilized in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white plates

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
- **Kinase Reaction:** a. In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer). b. Add 10 µL of a solution containing the ALK5 enzyme and MBP substrate in assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- **ADP Detection:** a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
- **Data Acquisition:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:** a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

Materials:

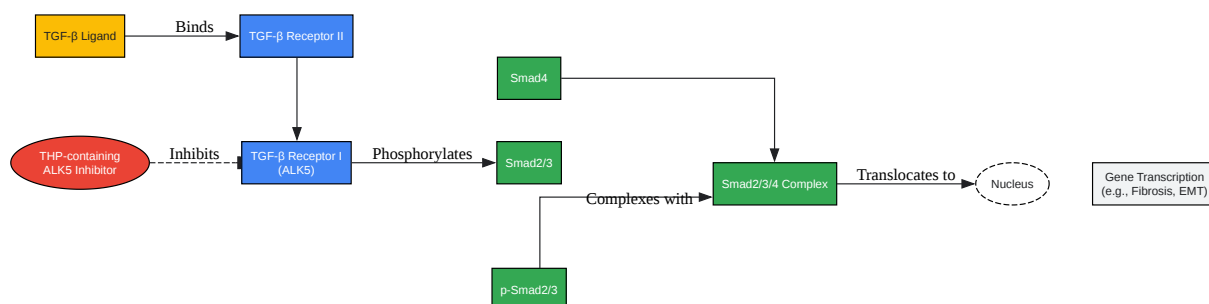
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Mueller-Hinton Broth (MHB)
- Test compounds (solubilized in a suitable solvent)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

- **Compound Dilution:** a. In a 96-well plate, add 100 μ L of sterile MHB to all wells. b. Add 100 μ L of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
- **Inoculation:** a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells. c. Add 10 μ L of the diluted bacterial inoculum to each well.
- **Incubation:** Incubate the microtiter plate at 37°C for 18-24 hours.
- **MIC Determination:** a. Visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. c. Include a growth control (no compound) and a sterility control (no bacteria) for validation.

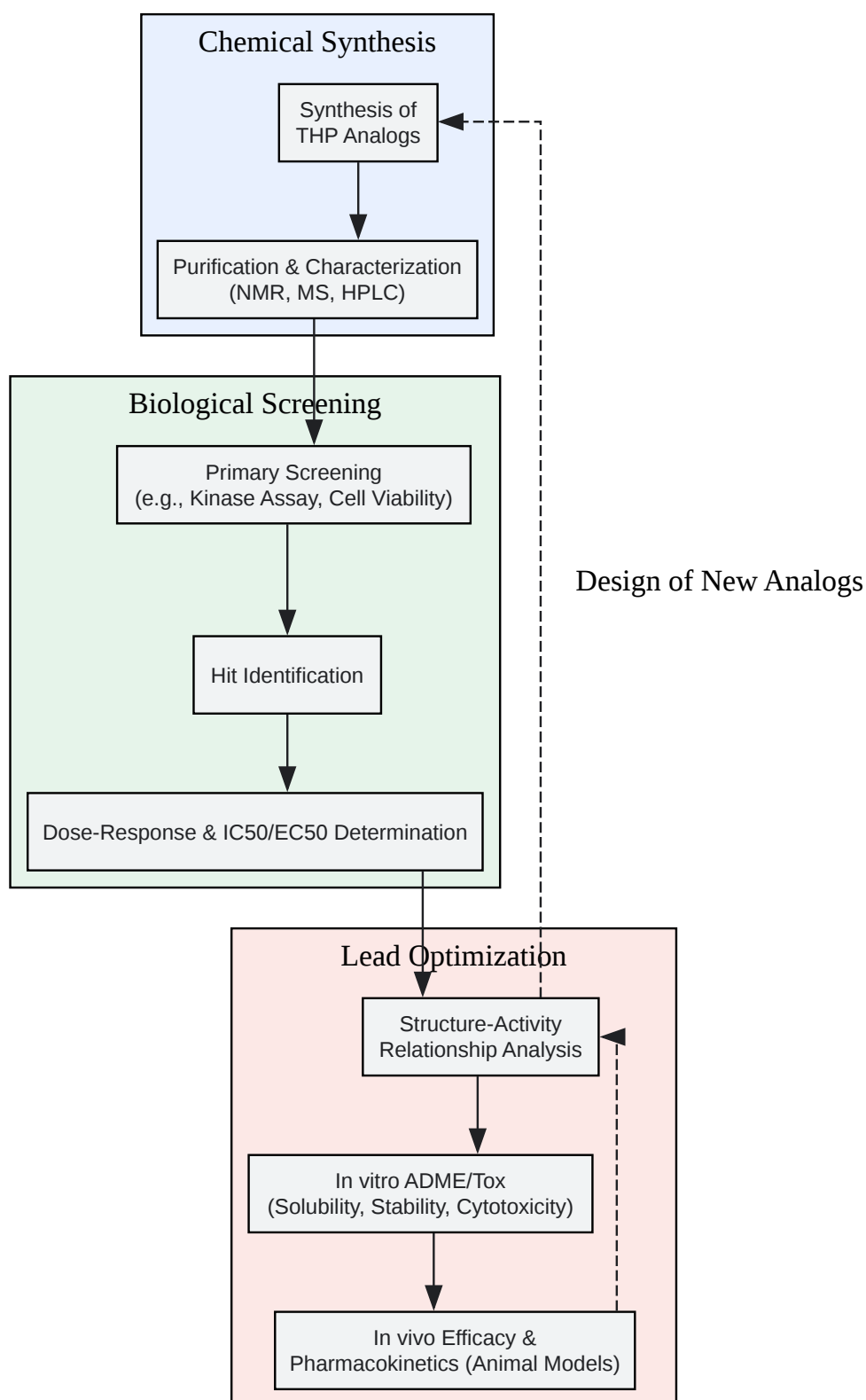
Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental processes is essential for understanding the mechanism of action and the drug discovery pipeline.



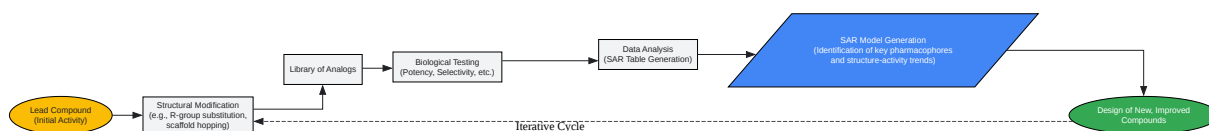
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Caption: TGF- β signaling pathway and the mechanism of action of THP-containing ALK5 inhibitors.



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Caption: General experimental workflow for a structure-activity relationship study.



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Caption: Logical workflow of a structure-activity relationship (SAR) analysis cycle.

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References

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